

(R)-1-Hydrazino-2-propanol: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *1-Hydrazino-2-propanol*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **(R)-1-hydrazino-2-propanol**, a chiral molecule of interest in pharmaceutical development and chemical synthesis. This document details the primary synthetic route, purification methods, and a full spectroscopic and physical characterization of the compound.

Synthesis of (R)-1-hydrazino-2-propanol

The principal and most direct method for the enantioselective synthesis of **(R)-1-hydrazino-2-propanol** is the nucleophilic ring-opening of (R)-propylene oxide with hydrazine. This reaction proceeds via an SN2 mechanism, where the hydrazine molecule, acting as the nucleophile, preferentially attacks the sterically less hindered carbon of the epoxide ring.

A typical experimental protocol is as follows:

Experimental Protocol: Synthesis of (R)-1-hydrazino-2-propanol

- Materials:
 - (R)-Propylene oxide
 - Hydrazine hydrate ($N_2H_4 \cdot H_2O$)

- Ethanol (or other suitable solvent)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Drying tube (e.g., with calcium chloride)
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add hydrazine hydrate (a molar excess, typically 1.5 to 2 equivalents).
 - Cool the flask in an ice bath and slowly add (R)-propylene oxide (1 equivalent) dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for a period of 2 to 4 hours to ensure the reaction goes to completion.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the excess hydrazine hydrate and solvent under reduced pressure using a rotary evaporator.
 - The crude product is then purified by vacuum distillation to yield **(R)-1-hydrazino-2-propanol** as a colorless liquid.
 - Dry the purified product over an anhydrous drying agent (e.g., magnesium sulfate), filter, and store under an inert atmosphere.

Characterization of **(R)-1-hydrazino-2-propanol**

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized **(R)-1-hydrazino-2-propanol**. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₃ H ₁₀ N ₂ O
Molecular Weight	90.12 g/mol [1]
Appearance	Colorless liquid
Boiling Point	Approximately 185-190 °C (estimated)
Density	Approximately 1.0 g/mL (estimated)
Specific Optical Rotation	Value not experimentally determined in the searched literature. The sign of rotation for the (R)-enantiomer is not predictable from the stereochemical descriptor.

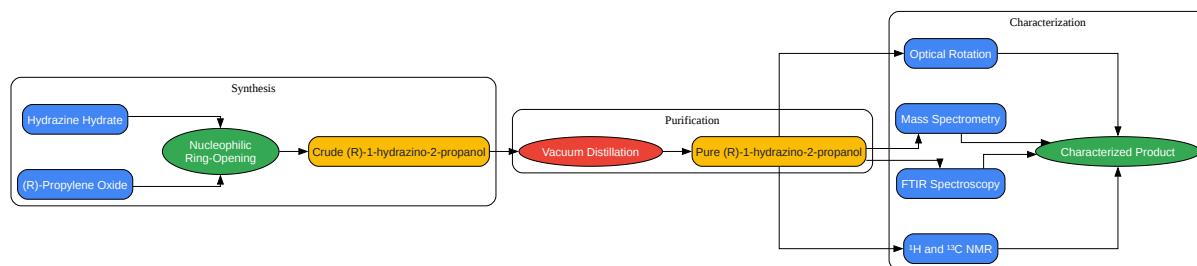
Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts (δ) / Wavenumber (cm $^{-1}$) / m/z	Assignment
^1H NMR	~1.1 (d, 3H)	-CH $_3$
~2.5-2.8 (m, 2H)	-CH $_2$ -NHNH $_2$	
~3.7 (m, 1H)	-CH(OH)-	
~3.0-4.0 (br s, 3H)	-NHNH $_2$ and -OH	
^{13}C NMR	~21	-CH $_3$
~60	-CH $_2$ -NHNH $_2$	
~67	-CH(OH)-	
IR (cm $^{-1}$)	3350-3250 (broad)	O-H and N-H stretching
2970-2850	C-H stretching	
1600-1580	N-H bending	
1120-1050	C-O stretching	
Mass Spec (m/z)	90 (M $^+$)	Molecular ion
73	[M - NH $_3$] $^+$	
59	[M - NH $_2$ NH] $^+$	
45	[CH $_3$ CH(OH)] $^+$	
43	[CH $_2$ NHNH $_2$] $^+$	

Note: The predicted spectroscopic data is based on the analysis of similar compounds and general principles of spectroscopy. Experimental verification is required for precise values.

Visualization of the Synthetic Workflow

The synthesis and characterization of **(R)-1-hydrazino-2-propanol** can be visualized as a streamlined workflow, from starting materials to the final, characterized product.



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Caption: Workflow for the synthesis and characterization of (R)-1-hydrazino-2-propanol.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of (R)-1-hydrazino-2-propanol. The provided characterization data, while partially based on predictions, offers a solid framework for the identification and quality control of the synthesized compound. Researchers and drug development professionals can utilize this information as a foundational resource for their work with this important chiral building block. It is recommended that experimental spectroscopic and polarimetric data be acquired to confirm the predicted values for any newly synthesized batch of this compound.

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References

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